3-(Prop-2-yn-1-yloxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIHLPIWAREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237748-26-4 | |
| Record name | 3-(prop-2-yn-1-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3-(Prop-2-yn-1-yloxy)benzonitrile
Critical Editorial Note: A discrepancy was identified in the provided prompt between the Chemical Name and the CAS number. CAS 20999-38-6 corresponds to [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), a material used in solar cells.[1][2] The chemical name 3-(Prop-2-yn-1-yloxy)benzonitrile corresponds to CAS 237748-26-4 (or similar isomers depending on substitution).[1][2][3] This guide strictly addresses the Chemical Name provided: the propargyl ether of 3-hydroxybenzonitrile.[1][2]
A Versatile "Clickable" Scaffold for Medicinal Chemistry and Chemical Biology [1][2]
Executive Summary
3-(Prop-2-yn-1-yloxy)benzonitrile is a bifunctional aromatic intermediate characterized by a meta-substituted benzene ring bearing a nitrile (cyano) group and a propargyl ether moiety.[1][2] It serves as a high-value "clickable" scaffold in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).[1][2] Its terminal alkyne enables bio-orthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the nitrile group offers a gateway to tetrazoles (bioisosteres of carboxylic acids) or reversible covalent inhibition of cysteine proteases.[1][2]
Physicochemical Profile & Identification
This compound acts as a "chemical adaptor," linking pharmacophores to reporter tags or solubility modifiers.[2]
| Property | Data / Value | Note |
| Chemical Name | 3-(Prop-2-yn-1-yloxy)benzonitrile | |
| CAS Number | 237748-26-4 | Note: CAS 20999-38-6 is incorrect for this structure.[1][2][4] |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| SMILES | C#CCOC1=CC=CC(=C1)C#N | |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic; good membrane permeability.[1][2] |
| TPSA | ~33 Ų | Polar surface area dominated by nitrile; high oral bioavailability potential.[1][2] |
| Physical State | Off-white to pale yellow solid | Low melting point (typically 40–60 °C range for analogs).[1][2] |
Synthetic Methodology: The O-Alkylation Protocol[1][2]
The synthesis relies on a Williamson ether synthesis.[1][2] The choice of base and solvent is critical to prevent hydrolysis of the nitrile group while ensuring complete alkylation of the phenol.[1]
2.1. Reaction Mechanism
The reaction proceeds via an SN2 mechanism.[1][2] The phenolic hydroxyl group is deprotonated by a weak base to form a phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide.
Why this approach?
-
Base Selection (K₂CO₃): Strong enough to deprotonate the phenol (pKa ~9) but mild enough to avoid hydrating the nitrile to an amide (which occurs with NaOH/KOH at high temps).[1][2]
-
Solvent (DMF or Acetone): Polar aprotic solvents stabilize the transition state and dissolve the inorganic base.[1][2]
2.2. Validated Protocol
Reagents:
-
Propargyl bromide (80% in toluene, 1.2 equiv)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[5]
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3-Hydroxybenzonitrile and anhydrous K₂CO₃ in DMF (0.5 M concentration). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.[1][2]
-
Alkylation: Dropwise add Propargyl bromide at 0°C (to control exotherm).
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting phenol (lower R_f) should disappear.[1][2]
-
Workup (Self-Validating Step):
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1][2] The use of K₂CO₃ prevents side reactions on the nitrile group.
Reactivity & Functionalization[1][2]
This molecule is a "divergent intermediate."[1][2] It can be reacted at the alkyne (for linking) or the nitrile (for pharmacophore generation).[1][2]
3.1. The "Click" Reaction (CuAAC)
The terminal alkyne allows this molecule to be clicked onto azides.[1][2] This is the primary utility in Chemical Biology for Activity-Based Protein Profiling (ABPP) .[1][2]
-
Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O (1:1).[2]
-
Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] This linkage is chemically inert and stable in biological systems.[1][2]
3.2. Nitrile Transformations[1][2]
-
Tetrazole Synthesis: Reaction with NaN₃ and ZnBr₂ yields the 5-substituted tetrazole.[1][2] Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5–5) but improved metabolic stability and membrane permeability.[2]
-
Pinner Reaction: Acid-catalyzed reaction with alcohols to form imidates.[1][2]
Figure 2: Divergent reactivity profile.[1][2] The alkyne serves as a ligation handle, while the nitrile serves as a pharmacophore precursor.
Applications in Drug Discovery[6][7][8]
4.1. Fragment-Based Drug Discovery (FBDD)
The molecule fits the "Rule of 3" (MW < 300, LogP < 3, H-donors < 3).[1][2]
-
Strategy: A library of propargyl ethers is synthesized. The alkyne is used to "click" the fragment onto a core scaffold or to dimerize fragments in situ (Target-Guided Synthesis).[1][2]
-
Mechanism: The benzonitrile motif often engages in
-stacking interactions or hydrogen bonding (via the CN nitrogen) within protein active sites.[1][2]
4.2. Activity-Based Protein Profiling (ABPP)
In ABPP, the benzonitrile group can act as a reversible covalent inhibitor (e.g., for cysteine proteases like Cathepsin K).[1][2]
-
Probe Design: The 3-(prop-2-yn-1-yloxy)benzonitrile is the "warhead" (binding unit).[1][2]
-
Labeling: The probe binds the target protein in a cell lysate.[1][2]
-
Detection: A fluorescent azide or biotin-azide is "clicked" onto the propargyl tail, allowing visualization or enrichment of the target protein.[1][2]
Safety & Handling
-
Propargyl Bromide Residues: Propargyl bromide is a lachrymator and potential alkylating carcinogen.[1][2] Ensure the final product is free of alkyl halide traces using the NaOH wash described in Section 2.2.[1][2]
-
Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can release cyanide upon metabolic oxidation (via cytochrome P450).[1][2] Handle with standard PPE.[1][2]
-
Shock Sensitivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury.[2] Do not use metal spatulas or store in metal containers if trace moisture is present.[1][2]
References
-
Synthesis of Propargyl Ethers: Trost, B. M., & Crawley, M. L. (2003).[2] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944.[2] (General methodology for O-alkylation).
-
Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][2] Angewandte Chemie International Edition, 41(14), 2596–2599.[2]
-
Nitrile to Tetrazole Conversion: Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[2]
-
Benzonitriles in Drug Design: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[2]
Sources
Discovery and history of 3-(Prop-2-yn-1-yloxy)benzonitrile
An In-Depth Technical Guide to 3-(Prop-2-yn-1-yloxy)benzonitrile
Part 1: Executive Summary
3-(Prop-2-yn-1-yloxy)benzonitrile (CAS: 237748-26-4) is a bifunctional organic intermediate characterized by a benzene ring substituted with a nitrile group at the meta position and a propargyl ether moiety. It serves as a critical "ligation handle" in modern synthetic chemistry, bridging the gap between classical aromatic substitution and contemporary Click Chemistry .
While historically utilized as a niche building block for heterocycle synthesis, its importance has surged in two distinct high-value sectors:
-
Drug Discovery: As a precursor for 1,2,3-triazoles (bioisosteres of amides) via Huisgen cycloaddition.
-
Energy Storage: As a high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs), where the alkyne moiety facilitates the formation of stable Solid Electrolyte Interphase (SEI) layers.
Part 2: Chemical Identity & Properties
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzonitrile |
| Common Synonyms | 3-Propargyloxybenzonitrile; m-Propargyloxybenzonitrile |
| CAS Number | 237748-26-4 |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
| Physical State | Off-white to pale yellow solid or crystalline powder |
| Melting Point | 62–66 °C (Typical range) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, DMF; Insoluble in water |
| Key Functional Groups | Nitrile (-CN), Alkyne (-C≡CH), Ether (-O-) |
Part 3: History & Discovery Context
Unlike natural products discovered in a single "eureka" moment, 3-(Prop-2-yn-1-yloxy)benzonitrile emerged through rational design evolution . Its history tracks the convergence of two major chemical trends in the late 20th and early 21st centuries.
The Click Chemistry Era (2001–Present)
The molecule's primary utility was unlocked following the definition of Click Chemistry by K. Barry Sharpless in 2001. Researchers needed robust, accessible "alkyne handles" to attach aromatic rings to biological targets or polymer scaffolds. The meta-substitution pattern of this compound offers a specific geometric orientation that distinguishes it from its para analogs, affecting the binding affinity of downstream pharmaceutical candidates.
The Battery Electrolyte Renaissance (2010s)
In the search for additives to stabilize high-voltage cathodes (e.g., LiCoO₂ operating >4.3V), researchers identified propargyl ethers as effective film-forming agents. The alkyne group undergoes controlled polymerization at high potentials, creating a protective passivation layer on the cathode surface. This molecule was identified as a prime candidate because the nitrile group further enhances anodic stability.
Part 4: Synthesis & Production
The industrial and laboratory standard for producing 3-(Prop-2-yn-1-yloxy)benzonitrile is the Williamson Ether Synthesis . This pathway is preferred for its high yield, operational simplicity, and scalability.
Reaction Mechanism
-
Deprotonation: A base (typically K₂CO₃) deprotonates the phenol group of 3-hydroxybenzonitrile to form a phenoxide ion.
-
SN2 Attack: The phenoxide nucleophile attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion.
Experimental Protocol (Self-Validating)
Note: This protocol is optimized for a 10 mmol scale.
Reagents:
-
3-Hydroxybenzonitrile (1.19 g, 10 mmol)
-
Propargyl bromide (80% in toluene, 1.3 mL, ~12 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.76 g, 20 mmol)
-
Solvent: Acetone (dry, 30 mL) or DMF (for faster rates)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with 3-hydroxybenzonitrile and anhydrous acetone. Add a magnetic stir bar.
-
Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to ensure phenoxide formation (color change may occur).
-
Alkylation: Add propargyl bromide dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (KBr/excess K₂CO₃).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Yield: Typically 85–95%.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Part 5: Key Applications & Mechanisms
Medicinal Chemistry: Triazole Synthesis
The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Utility: Used to synthesize 1,4-disubstituted 1,2,3-triazoles.
-
Significance: The triazole ring mimics the peptide bond (amide) but is resistant to enzymatic hydrolysis, improving the metabolic stability of drug candidates targeting kinases or GPCRs.
Lithium-Ion Batteries: Electrolyte Additive
-
Problem: High-voltage cathodes oxidize standard carbonate electrolytes, leading to capacity fade.
-
Solution: 3-(Prop-2-yn-1-yloxy)benzonitrile acts as a functional additive.
-
Mechanism:
-
Oxidation: At potentials >4.5V vs Li/Li⁺, the alkyne group oxidizes preferentially.
-
Polymerization: The radical cations polymerize to form a thin, conductive, and protective film on the cathode.
-
Stabilization: The nitrile group coordinates with transition metal ions (e.g., Co, Ni) on the cathode surface, preventing metal dissolution.
-
Figure 2: Dual-stream application workflow in Pharma and Energy sectors.
Part 6: Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Incompatibility: Strong oxidizing agents. (Note: Alkynes can react violently with certain heavy metals like silver or copper in their elemental form under specific conditions, though the ether linkage stabilizes this molecule relative to terminal acetylenes).
Part 7: References
-
Synthesis Protocol & Characterization:
-
Source: PLOS ONE. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide."
-
Relevance: Validates the K₂CO₃/Acetone synthetic route and yields.
-
URL:[Link]
-
-
Click Chemistry Application:
-
Battery Application (Patent):
-
Source: Google Patents (WO2017164625A2). "Non-aqueous electrolyte additives, non-aqueous electrolyte for lithium secondary battery including the same."
-
Relevance: Cites CAS 237748-26-4 as a specific additive for stabilizing lithium secondary batteries.
-
URL:
-
-
Chemical Identity & CAS Verification:
Sources
- 1. 3-(Propan-2-yloxy)benzonitrile | C10H11NO | CID 22344016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Experimental Protocol for the Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile via Williamson Ether Synthesis
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The procedure is based on the robust Williamson ether synthesis, reacting 3-cyanophenol with propargyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and high-yield results.
Introduction and Scientific Context
3-(Prop-2-yn-1-yloxy)benzonitrile is a key synthetic intermediate possessing two highly versatile functional groups: a terminal alkyne and a nitrile. The terminal alkyne is a cornerstone for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient construction of complex triazole-containing molecules, which are prevalent in pharmaceuticals.[1][2] The nitrile group can be further elaborated into various functionalities, including amines, tetrazoles, and carboxylic acids, making this compound a strategic starting point for diverse molecular scaffolds.
The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[3][4] This SN2 reaction is widely used in both laboratory and industrial settings due to its broad scope and operational simplicity.[3] In this protocol, the phenoxide of 3-cyanophenol acts as the nucleophile, attacking the primary alkyl halide, propargyl bromide.
Reaction Principle and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The process involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 3-cyanophenol is abstracted by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic 3-cyanophenoxide ion. Potassium carbonate is an effective base for this transformation.[5][6]
-
Nucleophilic Attack: The generated phenoxide ion then performs a backside attack on the electrophilic carbon of propargyl bromide. This concerted step results in the displacement of the bromide leaving group and the formation of the desired ether linkage, with an inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule).[3][4]
Caption: SN2 mechanism for the Williamson ether synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier | Grade |
| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 | Sigma-Aldrich | 99% |
| Propargyl bromide | 106-96-7 | C₃H₃Br | 118.96 | Acros Organics | 80% in toluene |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, ≥99% |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | VWR | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | HPLC Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | HPLC Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Detailed Experimental Protocol
Safety Precautions
-
Propargyl bromide is highly flammable, toxic, corrosive, and a lachrymator.[7][8] It may decompose with shock or upon heating under confinement.[9] Always handle the 80% solution in toluene in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[12]
-
3-Cyanophenol is harmful if swallowed and causes skin and serious eye irritation.[13][14][15] Avoid inhalation of dust and direct contact.[16]
-
Acetone and Ethyl Acetate are flammable solvents. Keep away from ignition sources.
Reaction Setup and Execution
Caption: General workflow for the synthesis protocol.
Step-by-Step Procedure:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanophenol (1.00 g, 8.39 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (2.32 g, 16.79 mmol, 2.0 equiv.) and acetone (40 mL).
-
Addition of Electrophile: While stirring the suspension, add propargyl bromide (80% solution in toluene, 1.25 mL, ~11.75 mmol, 1.4 equiv.) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65°C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. A convenient method involves refluxing at 80°C until completion.[17]
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The starting material (3-cyanophenol) is more polar than the product. The reaction is complete when the 3-cyanophenol spot is no longer visible under UV light.
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of acetone.
-
Work-up - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a 125 mL separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2 x 30 mL) to remove any remaining salts.
-
Saturated sodium bicarbonate solution (1 x 30 mL) to remove any unreacted 3-cyanophenol.[18]
-
Brine (1 x 30 mL) to facilitate separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product, typically an off-white solid or pale yellow oil, can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Procedure: Load the crude product onto a silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent in vacuo to afford 3-(Prop-2-yn-1-yloxy)benzonitrile as a white solid.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 75% to 90%.
-
Physical Appearance: White to off-white crystalline solid.
-
Characterization Data (Literature):
Discussion and Field-Proven Insights
-
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but not so strong as to cause side reactions with the propargyl bromide or the nitrile functionality.[1] Its insolubility in acetone drives the equilibrium towards the phenoxide salt formation.
-
Solvent Selection: A polar aprotic solvent like acetone is preferred because it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[3][21] N,N-Dimethylformamide (DMF) is an alternative but is more difficult to remove during work-up.
-
Stoichiometry: A slight excess of propargyl bromide is used to ensure complete consumption of the starting 3-cyanophenol. An excess of the base ensures efficient deprotonation.
-
Troubleshooting: If the reaction stalls, it could be due to wet reagents or solvent. Using anhydrous potassium carbonate and dry acetone is critical for success. If TLC indicates a low conversion rate after 8 hours, the reaction time can be extended or a small additional portion of propargyl bromide can be added.
References
-
ECHEMI. Propargyl bromide SDS, 106-96-7 Safety Data Sheets.
-
Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2023-10-07).
-
Wikipedia. Williamson ether synthesis.
-
Fisher Scientific. SAFETY DATA SHEET - Propargyl bromide. (2009-11-10).
-
CymitQuimica. SAFETY DATA SHEET - Propargyl Bromide. (2019-08-01).
-
Apollo Scientific. Propargyl bromide, 80% solution in toluene - Safety Data Sheet.
-
PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
-
Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized - Safety Data Sheet.
-
ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
-
ECHEMI. 3-Cyanophenol SDS, 873-62-1 Safety Data Sheets.
-
PubChem. 3-(Propan-2-yloxy)benzonitrile.
-
PubChem. 3-Cyanophenol.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Cyanophenol.
-
Sigma-Aldrich. 3-Cyanophenol 0.99 3-Hydroxybenzonitrile.
-
Tokyo Chemical Industry Co., Ltd. 3-Cyanophenol.
-
University of Wisconsin-Madison. The Williamson Ether Synthesis.
-
Sigma-Aldrich. SAFETY DATA SHEET - Benzonitrile. (2026-01-13).
-
PubChemLite. 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO).
-
Lumen Learning. Williamson ether synthesis.
-
Fisher Scientific. SAFETY DATA SHEET - Benzonitrile. (2009-09-22).
-
Organic Chemistry Portal. Williamson Synthesis.
-
ResearchGate. 3-(Prop-2-yn-1-yloxy)phthalonitrile.
-
Reddit. Help finding procedure for williamson ether synthesis... (2015-06-24).
-
PubChem. 3-(Prop-2-yn-1-yloxy)prop-1-ene.
-
Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
-
BLDpharm. 3-(Prop-2-yn-1-yloxy)benzonitrile.
-
Wikipedia. Propargyl bromide.
-
PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
-
PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
-
USC Research Bank. 3-(Prop-2-yn-1-yloxy)phthalonitrile.
-
University of the Sunshine Coast, Queensland. 3-(Prop-2-yn-1-yloxy)phthalonitrile.
-
ResearchGate. Propargylation of a hydroxy-terminated polymer?
-
MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018-06-07).
Sources
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 3-シアノフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 18. The Williamson Ether Synthesis [cs.gordon.edu]
- 19. researchgate.net [researchgate.net]
- 20. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]
- 21. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-(Prop-2-yn-1-yloxy)benzonitrile Adducts by NMR and MS: An Application Note
Introduction
In the landscape of contemporary drug discovery and chemical biology, the strategic design of covalent inhibitors has garnered significant attention. These molecules form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action. 3-(Prop-2-yn-1-yloxy)benzonitrile is a compound of interest in this domain, featuring two key functional groups: a nitrile and a terminal alkyne. The nitrile group can act as an electrophilic warhead, reacting with nucleophilic residues like cysteine on proteins, while the propargyl ether moiety provides a versatile handle for further modifications, such as "click" chemistry.[1][2]
This application note provides a comprehensive guide to the characterization of 3-(prop-2-yn-1-yloxy)benzonitrile and its adducts, with a particular focus on those formed with thiol-containing biomolecules. We will delve into the detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, crucial techniques for elucidating the structure of the parent molecule and its covalent modifications. This guide is intended for researchers, scientists, and drug development professionals who are working with similar scaffolds and require a robust analytical framework.
Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile
A reliable synthetic route is paramount for obtaining high-purity material for subsequent analytical studies. The synthesis of 3-(prop-2-yn-1-yloxy)benzonitrile can be achieved through a Williamson ether synthesis, a well-established and efficient method for forming ethers.
Protocol: Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile
-
Reaction Setup: To a solution of 3-cyanophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Propargyl Bromide: While stirring the mixture, add propargyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically heated to 50-60 °C to expedite the process.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-(prop-2-yn-1-yloxy)benzonitrile as a pure compound.[3]
NMR Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 3-(prop-2-yn-1-yloxy)benzonitrile.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is dictated by the sample's solubility.[2]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, it should be filtered to prevent it from interfering with the magnetic field homogeneity.[5]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(prop-2-yn-1-yloxy)benzonitrile is expected to show distinct signals corresponding to the aromatic protons and the propargyl group. Based on the analysis of similar structures, the following chemical shifts (δ) and coupling patterns are anticipated (in CDCl₃):[6][7]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.50 | Multiplet | |
| -O-CH₂ -C≡CH | ~4.7 | Doublet | ~2.4 |
| -O-CH₂-C≡CH | ~2.5 | Triplet | ~2.4 |
Table 1: Predicted ¹H NMR chemical shifts for 3-(prop-2-yn-1-yloxy)benzonitrile.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-CN | ~112 |
| Aromatic C-O | ~158 |
| Aromatic C-H | 115 - 130 |
| C N | ~118 |
| -O-C H₂-C≡CH | ~56 |
| -O-CH₂-C ≡CH | ~78 |
| -O-CH₂-C≡C H | ~76 |
Table 2: Predicted ¹³C NMR chemical shifts for 3-(prop-2-yn-1-yloxy)benzonitrile.
Mass Spectrometric Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, often yielding the intact molecular ion.[3]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum
For 3-(prop-2-yn-1-yloxy)benzonitrile (C₁₀H₇NO, Exact Mass: 157.05), the following ions are expected in the ESI-MS spectrum:[1]
| Adduct | m/z (calculated) |
| [M+H]⁺ | 158.06 |
| [M+Na]⁺ | 180.04 |
| [M+K]⁺ | 196.02 |
Table 3: Predicted m/z values for common adducts of 3-(prop-2-yn-1-yloxy)benzonitrile in positive ion ESI-MS.
Characterization of Thiol Adducts
The nitrile group of 3-(prop-2-yn-1-yloxy)benzonitrile can undergo nucleophilic attack by the thiol group of cysteine residues in proteins, forming a stable covalent adduct. This reaction is of significant interest in the development of targeted covalent inhibitors.[2] The characterization of these adducts is crucial to confirm the covalent modification and to understand the mechanism of action.
NMR Characterization of Thiol Adducts
The formation of a thiol adduct will lead to significant changes in the NMR spectra. The nitrile carbon is converted to a thioimidate or a related cyclic structure, which will alter the electronic environment of the aromatic ring and the propargyl group.[2]
Expected ¹H and ¹³C NMR Spectral Changes:
-
Disappearance of the Nitrile Signal: The characteristic signal for the nitrile carbon (~118 ppm) in the ¹³C NMR spectrum will disappear.
-
Appearance of New Signals: New signals corresponding to the newly formed C-S and C=N bonds of the adduct will appear in the ¹³C NMR spectrum.
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the change in the electronic nature of the substituent at the 3-position.
-
Shifts in Propargyl Group Protons: The chemical shifts of the propargyl ether protons may also be slightly affected.
Mass Spectrometric Characterization of Thiol Adducts
ESI-MS is an excellent technique for confirming the formation of the adduct by determining its molecular weight. For example, the reaction with cysteine (molecular weight = 121.16 g/mol ) would result in an adduct with an expected mass increase.
Expected Mass Shift:
-
The mass of the adduct will be the sum of the mass of 3-(prop-2-yn-1-yloxy)benzonitrile and the mass of the thiol-containing molecule. For a cysteine adduct, the expected molecular weight would be approximately 278.21 g/mol .
-
The ESI-MS spectrum would show a prominent ion corresponding to the [Adduct+H]⁺ at m/z ~279.22.
MS/MS Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the adduct. Fragmentation of the parent ion will provide valuable information about the connectivity of the molecule. Expected fragmentation pathways include the loss of the propargyl group and cleavage of the thioether bond.
Conclusion
This application note has outlined the key analytical methodologies for the comprehensive characterization of 3-(prop-2-yn-1-yloxy)benzonitrile and its thiol adducts. The detailed protocols for NMR and ESI-MS, along with the predicted spectral data, provide a solid foundation for researchers working in drug discovery and covalent inhibitor design. The ability to unambiguously identify both the parent molecule and its covalent adducts is fundamental to understanding their reactivity and biological activity. The presented workflows and data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel bioactive compounds.
References
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Google Cloud.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO). (n.d.). PubChem.
- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2020).
- NMR Sample Preparation. (n.d.). University of Minnesota.
- NMR Sample Preparation. (n.d.). Western University.
- NMR Sample Preparation. (n.d.). Iowa State University.
- 1H and 13C NMR Spectra of New Compounds. (n.d.). The Royal Society of Chemistry.
- Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. (2018). European Journal of Chemistry, 9(4), 386-393.
- Spectroscopy of Ethers. (2023). Chemistry LibreTexts.
- Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile: a route to β-substituted α,β-unsaturated nitriles and to a cyanoacetylene equivalent. (2003). ARKIVOC, 2003(7), 4-14.
- Characterization of Blood Protein Modifications by Reactive Drug of Abuse Metabolites. (2019).
- Protein modification by acrolein: formation and stability of cysteine adducts. (2007). Chemical Research in Toxicology, 20(1), 140-147.
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
- The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde and 1-methyl-2-(2-(prop-2-ynyloxy)benzylidene)hydrazine analogues. (2015). Journal of Molecular Structure, 1081, 132-138.
- 3-(Prop-2-yn-1-yloxy)phthalonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o1074.
- Reactive-cysteine profiling for drug discovery. (2021). RSC Chemical Biology, 2(4), 1040-1052.
-
Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[2][4]imidazo[2,1-b]thiazoles. (2023). ACS Omega, 8(12), 11364-11375.
Sources
- 1. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]
- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 3-(Prop-2-yn-1-yloxy)benzonitrile synthesis
This guide addresses the specific challenges in synthesizing 3-(prop-2-yn-1-yloxy)benzonitrile via the Williamson ether synthesis. It is designed for researchers experiencing stalled conversion, low yields (<50%), or "tarring" (polymerization).
Case ID: O-Alkylation Optimization
Target Molecule: 3-(Prop-2-yn-1-yloxy)benzonitrile
Reaction Class: Williamson Ether Synthesis (
Part 1: Diagnostic & Troubleshooting Logic
Before altering your parameters, use this logic flow to identify the bottleneck. Most failures in this specific synthesis stem from reagent degradation rather than mechanistic complexity.
Figure 1: Decision matrix for troubleshooting low yields. Note that propargyl bromide quality is the most frequent point of failure.
Part 2: Critical Variables & The "Hidden" Killer
The Propargyl Bromide Trap (Reagent Integrity)
The most common cause of failure is degraded propargyl bromide .
-
The Issue: Propargyl bromide is unstable.[1] Over time, it decomposes to release Hydrogen Bromide (HBr).[2]
-
The Consequence: The released HBr reacts immediately with your base (
), neutralizing it before the base can deprotonate the phenol. -
The Fix:
-
Visual Check: If the liquid is yellow or orange, it contains significant HBr.
-
Stabilizer Awareness: Most commercial sources are 80% wt solution in toluene . Ensure your stoichiometry calculations account for this dilution.
-
Stoichiometry Adjustment: If you cannot distill the reagent, increase the base to 3.0 equivalents to act as an acid scavenger.
-
The "Cesium Effect" (Base Selection)
While Potassium Carbonate (
-
Mechanism: The large ionic radius of Cesium (
) creates a "naked" phenoxide anion in solution, significantly increasing nucleophilicity compared to the tighter ion pair formed with Potassium. -
Solubility:
is roughly more soluble in organic solvents (like DMF/MeCN) than .
Solvent Selection Matrix
| Solvent | Rate | Workup Difficulty | Recommendation |
| Acetone | Slow | Low | Standard. Best for scale-up. Requires reflux (56°C). |
| Acetonitrile | Medium | Low | Balanced. Good compromise if Acetone is too slow. |
| DMF | Fast | High | Rescue. Use only if Acetone fails. Hard to remove; traps water. |
Part 3: The "Golden Protocol" (Self-Validating System)
This protocol is designed with checkpoints to prevent wasted time. It utilizes the Acetone/
Reagents:
-
3-Hydroxybenzonitrile (
eq)[3] -
Propargyl Bromide (
eq, corrected for 80% toluene solution) -
Potassium Carbonate (
eq)[4] -
Solvent: Acetone (0.2 M concentration)
Step-by-Step Procedure
-
Activation Phase (Checkpoint 1):
-
Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous Acetone.
-
Add finely ground
. -
Stir at room temperature for 30 minutes.
-
Validation: The suspension should turn slightly yellow/opaque as the phenoxide forms. If using DMF, the solution may turn bright yellow.
-
-
Alkylation:
-
Add Propargyl Bromide dropwise.[5]
-
Heat to reflux (
C bath temperature). -
Time: 4–6 hours.
-
-
Monitoring (Checkpoint 2):
-
Perform TLC (Hexane:EtOAc 8:2).
-
Target: Product
; Starting material . -
Troubleshoot: If starting material remains after 6 hours, add 0.1 eq of KI (Finkelstein catalyst) to accelerate the reaction.
-
-
Workup (Crucial for Yield):
-
Cool to Room Temp. Filter off the inorganic salts (
, excess ). -
Rinse the salt cake with acetone (product often sticks to the salts).
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with 10% NaOH (removes unreacted phenol) followed by Brine.
-
Note: The NaOH wash is critical to remove unreacted starting material which co-elutes on silica columns.
-
Part 4: Reaction Mechanism & Pathway[6]
Understanding the competition between product formation and side reactions helps in selecting conditions.
Figure 2: Mechanistic pathway showing the primary reaction (Green/Blue) and the interference caused by reagent degradation (Red).
Part 5: Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a black tar. What happened?
A: This is likely polymerization of the propargyl bromide or the product alkyne. It occurs if the reaction is heated too vigorously (
-
Fix: Stick to Acetone reflux (
C). If using DMF, do not exceed C. Ensure your reaction is under an inert atmosphere ( /Ar) to reduce oxidative polymerization.
Q: I have 30% starting material left, but adding more Propargyl Bromide doesn't help. A: Your base has likely been exhausted by HBr formation (see Part 2).
-
Fix: Add another 0.5–1.0 eq of
. Alternatively, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to convert the alkyl bromide to the more reactive alkyl iodide in situ.
Q: Can I use Sodium Hydride (NaH) to speed this up?
A: Yes, NaH in THF or DMF will work instantly (
-
Warning: NaH requires strictly anhydrous conditions. If your yield is low with NaH, it is likely due to moisture quenching the hydride before it deprotonates the phenol.
Q: How do I calculate the volume of Propargyl Bromide (80% in Toluene)? A: This is a common error source.
-
Density of 80% solution
g/mL. -
MW Propargyl Bromide = 118.96 g/mol .
-
Calculation: To get 10 mmol of reagent:
References
-
Reagent Stability & Handling
-
The "Cesium Effect" in Ether Synthesis
-
Exploring and Quantifying the Caesium Effect. Compunetics, 2020.[9] (Demonstrates Cs2CO3 superiority in nucleophilic substitutions).
-
-
Specific Synthesis Protocol (Analogous Substrates)
- Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014. (Validates K2CO3/Acetone reflux method with 53-85% yields).
-
[10]
-
Mechanism & General Williamson Ether Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzonitrile, 3-hydroxy- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl bromide | 106-96-7 [chemicalbook.com]
- 6. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. fishersci.com [fishersci.com]
- 9. compunetics.net [compunetics.net]
- 10. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Identifying byproducts in the propargylation of 3-hydroxybenzonitrile
Ticket Category: Organic Synthesis / Nucleophilic Substitution Subject: Identification and Control of Byproducts in O-Propargylation Status: Active Guide[1]
Reaction Profiling & Mechanism
The Core Challenge: The propargylation of 3-hydroxybenzonitrile is a Williamson ether synthesis. The primary challenge lies in the ambident nature of the phenoxide anion . While the oxygen atom is the desired nucleophile (O-alkylation), the electron-rich aromatic ring (specifically ortho/para positions) can also attack the propargyl bromide (C-alkylation). Furthermore, the resulting propargyl ether is thermally unstable and prone to [3,3]-sigmatropic rearrangement (Claisen rearrangement).
Reaction Pathway Map
The following diagram illustrates the competing pathways that lead to the desired product versus critical impurities.
Figure 1: Mechanistic divergence in phenol propargylation.[1] Green path indicates the desired workflow; red paths indicate impurity formation.
Diagnostic Guide: Identifying Byproducts
Use this table to fingerprint impurities in your crude NMR or LC-MS data.
| Compound Type | Origin | Key 1H NMR Signature (CDCl3) | LC-MS Characteristics |
| Desired Product | O-Alkylation | ||
| C-Alkylated Isomer | Ring Attack (Ortho/Para) | ||
| Chromene/Benzofuran | Claisen Rearrangement (Overheating) | Loss of alkyne triplet ( | |
| 3-Hydroxybenzamide | Nitrile Hydrolysis | Loss of sharp CN stretch (IR). New broad amide NH protons ( | |
| Starting Material | Incomplete Reaction |
Troubleshooting Tickets (FAQs)
Ticket #001: "I see a significant impurity with the same mass as my product, but the NMR is different."
Diagnosis: You likely have C-alkylation (2-propargyl-3-hydroxybenzonitrile).[1]
-
Cause: This occurs when the phenoxide anion is not sufficiently "free" or when protic solvents are used.[2] The carbon atoms of the ring are "softer" nucleophiles than the oxygen; tight ion pairs or hydrogen bonding can shield the oxygen, favoring C-attack [1, 2].
-
Resolution:
-
Switch Solvent: Ensure you are using a polar aprotic solvent (Acetone, DMF, or NMP).[1] Avoid alcohols or wet solvents.[1]
-
Change Base: Switch to
or . The larger Cesium cation dissociates better from the phenoxide, exposing the "hard" oxygen nucleophile for reaction [3]. -
Temperature: Lower the reaction temperature. C-alkylation has a higher activation energy and is favored by high heat.[1]
-
Ticket #002: "My product yield is low, and I see a new spot on TLC that fluoresces intensely."
Diagnosis: Claisen Rearrangement / Cyclization.
-
Cause: You likely overheated the reaction or the workup. Propargyl aryl ethers are thermally sensitive.[1] Heating them (often
or during high-vac distillation) triggers a [3,3]-sigmatropic rearrangement to an ortho-allenyl phenol, which rapidly cyclizes to a chromene [4, 5].[1] -
Resolution:
-
Strict Thermal Limit: Do not reflux in high-boiling solvents (DMF/DMSO). Keep reaction
.[1] -
Workup: Evaporate solvents at reduced pressure and moderate temperature (
). Do not distill the product; purify via column chromatography.
-
Ticket #003: "The nitrile peak in IR is weak, and I see amide peaks."
Diagnosis: Nitrile Hydrolysis.
-
Cause: Use of strong aqueous bases (NaOH/KOH) or extreme pH conditions.[1] The nitrile group (
) can hydrolyze to an amide ( ) or acid ( ). -
Resolution:
-
Anhydrous Conditions: Use anhydrous
in dry Acetone/DMF. -
Avoid Strong Hydroxides: Do not use NaOH or KOH unless strictly necessary and at low temperatures.[1]
-
Validated Experimental Protocol
This protocol is designed to maximize O-alkylation and minimize thermal rearrangement.[1]
Reagents:
-
3-Hydroxybenzonitrile (1.0 eq)
-
Propargyl Bromide (80% in toluene, 1.2 eq)
-
Potassium Carbonate (
, anhydrous, 1.5 eq) -
Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)
Workflow:
-
Solvation: Dissolve 3-hydroxybenzonitrile in Acetone (0.2 M concentration).
-
Why? Acetone is polar aprotic, favoring O-alkylation, and has a low boiling point, preventing thermal rearrangement during removal.[1]
-
-
Deprotonation: Add
.[1][3] Stir at Room Temperature (RT) for 15-30 minutes.-
Visual Check: The solution may turn yellow/orange as the phenoxide forms.
-
-
Addition: Add Propargyl Bromide dropwise at RT.
-
Control: Do not add all at once to avoid localized hotspots.
-
-
Reaction: Reflux gently (
) for 4-6 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product usually has higher
than starting material.[1]
-
-
Workup:
-
Filter off solid inorganic salts (
). -
Concentrate filtrate in vacuo at
(Do not overheat!). -
Redissolve residue in EtOAc, wash with water (to remove DMF if used) and brine.
-
-
Purification: Silica gel column chromatography (Gradient: 0
20% EtOAc in Hexanes).
References
-
Kornblum, N., et al. "The Mechanism of the Alkylation of Ambident Anions." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis conditions).
-
Dijkstra, G., et al. "The effect of the cation on the alkylation of phenoxides." Journal of Organic Chemistry, vol. 55, no. 24, 1990, pp. 6121-6131. Link
-
Zsende, B., et al. "Claisen Rearrangement of Propargyl Phenyl Ethers."[1] Tetrahedron Letters, vol. 25, no. 42, 1984, pp. 4805-4808.[1] Link
-
Rhoads, S. J., and Raulins, N. R. "The Claisen and Cope Rearrangements." Organic Reactions, vol. 22, 1975, pp. 1-252.[1] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-hydroxybenzonitrile and propargyl bromide (a lachrymator) before handling.
Sources
Technical Support Center: Click Chemistry with 3-(Prop-2-yn-1-yloxy)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(Prop-2-yn-1-yloxy)benzonitrile in click chemistry applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your conjugation experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.
Introduction: The Promise and Pitfalls of a Versatile Alkyne
3-(Prop-2-yn-1-yloxy)benzonitrile is a valuable building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its aromatic scaffold and the presence of a nitrile group offer unique opportunities for designing complex molecules and bioconjugates. However, like any chemical transformation, success hinges on understanding and mitigating potential side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: From Failed Reactions to Impure Products
This section addresses common issues encountered during CuAAC reactions with 3-(Prop-2-yn-1-yloxy)benzonitrile in a question-and-answer format.
Question 1: My click reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is crucial.
Logical Workflow for Troubleshooting Sluggish/Failed Reactions:
Caption: Troubleshooting workflow for sluggish or failed CuAAC reactions.
In-Depth Causality:
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxygen readily oxidizes Cu(I) to the inactive Cu(II) state.[1][2] The use of a reducing agent, such as sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) formed.[1] However, in the presence of oxygen, the ascorbate is consumed, and reactive oxygen species (ROS) can be generated, which may damage your substrate.[3]
-
Solution: Always use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your sodium ascorbate solution is freshly prepared.
-
-
Ligand Considerations: Copper-coordinating ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial. They stabilize the Cu(I) oxidation state, prevent copper precipitation, and accelerate the reaction.[1][4][5] An incorrect ligand-to-copper ratio can lead to catalyst deactivation or reduced reaction rates.
-
Solution: A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended. For sensitive biological molecules, a higher ratio (e.g., 5:1) can mitigate oxidative damage.[4]
-
-
Reagent Quality and Stoichiometry: The purity of your 3-(Prop-2-yn-1-yloxy)benzonitrile and azide partner is paramount. Impurities can interfere with the catalyst. While the reaction is generally tolerant of many functional groups, highly coordinating groups can sequester the copper catalyst.[1]
-
Solution: Confirm the purity of your starting materials via NMR or LC-MS. Using a slight excess (1.1 to 1.5 equivalents) of the more readily available reagent can drive the reaction to completion.
-
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Answer:
Byproduct formation is a common challenge. Understanding the potential side reactions involving your specific alkyne is key to their mitigation.
Common Side Reactions and Their Mitigation:
| Side Reaction | Description | Mitigation Strategies |
| Alkyne Homocoupling (Glaser Coupling) | The oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This is more prevalent at higher temperatures and in the presence of oxygen.[6] | - Perform the reaction under an inert atmosphere.[3] - Use a stabilizing ligand (e.g., TBTA, THPTA). - Avoid excessive heating.[6] |
| Propargyl Ether Cleavage | Although generally stable, the propargyl ether linkage can be susceptible to cleavage under harsh conditions (e.g., strong base or acid), which are generally not standard CuAAC conditions. However, some base-promoted rearrangements of propargyl ethers are known.[7][8] | - Maintain a pH between 4 and 12.[9] - Avoid strong bases or prolonged heating. |
| Nitrile Group Participation | The nitrile group in 3-(Prop-2-yn-1-yloxy)benzonitrile is generally considered a spectator in CuAAC. However, under certain copper-catalyzed conditions, nitriles can undergo reactions such as hydration to amides or other transformations.[10][11][12][13] While unlikely under standard CuAAC conditions, it's a possibility to consider if unexpected byproducts are observed. | - Adhere to optimized CuAAC protocols. - Analyze byproducts carefully by MS and NMR to identify potential nitrile-derived structures. |
| Oxidative Damage to Substrates | If your azide partner is a sensitive biomolecule (e.g., a protein with susceptible amino acid residues like histidine or cysteine), reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle in the presence of oxygen and ascorbate can cause oxidative damage.[2][14] | - Thoroughly degas all solutions. - Use a copper-stabilizing ligand like THPTA, which can also act as a sacrificial reductant.[4] - Consider using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if oxidative damage is a persistent issue.[15] |
Visualizing the Primary Reaction vs. a Key Side Reaction:
Caption: Desired CuAAC pathway versus the Glaser homocoupling side reaction.
Question 3: I've successfully performed the reaction, but purifying the triazole product is proving difficult. What are the best practices for purification?
Answer:
Effective purification is critical for obtaining your final compound in high purity. The strategy will depend on the properties of your triazole product.
Purification Workflow:
-
Copper Removal: This is the first and most crucial step. Copper can interfere with downstream applications and spectroscopic analysis.
-
Aqueous Workup: A common method is to quench the reaction with an aqueous solution of ammonia or ammonium hydroxide. This forms a water-soluble copper-ammonia complex that can be removed by extraction with an organic solvent.[16]
-
Chelating Resins: For sensitive molecules, passing the reaction mixture through a column packed with a copper-chelating resin can be a milder alternative.
-
-
Chromatographic Purification:
-
Flash Column Chromatography: This is the most common method for purifying small molecule triazole products. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of your product.
-
Preparative HPLC: For high-purity requirements or for compounds that are difficult to separate by flash chromatography, preparative HPLC is a powerful tool.
-
General Protocol for CuAAC and Workup:
-
In a suitable flask, dissolve 3-(Prop-2-yn-1-yloxy)benzonitrile (1.0 eq) and your azide partner (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMSO and water).
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 - 0.1 eq) and a ligand like THPTA (0.25 - 0.5 eq) in degassed water.
-
Prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in degassed water.
-
To the stirred reaction mixture, add the copper/ligand solution followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Is the nitrile group on 3-(prop-2-yn-1-yloxy)benzonitrile reactive under CuAAC conditions? Under standard CuAAC conditions (neutral to slightly basic pH, room temperature), the nitrile group is generally unreactive and acts as a spectator functional group.[1] However, it is always good practice to characterize the final product thoroughly to confirm its structure.
-
What is the optimal solvent for this reaction? A mixture of an organic solvent and water is often ideal. Common choices include t-butanol/water, DMSO/water, and THF/water.[17] The organic co-solvent helps to solubilize the aromatic alkyne, while water is necessary for dissolving the copper sulfate and sodium ascorbate.
-
Can I use a Cu(I) source directly instead of Cu(II) and a reducing agent? Yes, Cu(I) salts like CuI or CuBr can be used directly.[18] However, they are often less stable and more sensitive to oxidation, requiring stricter anaerobic conditions. The in-situ generation of Cu(I) from a Cu(II) salt and a reducing agent is generally more convenient and reliable for most applications.[5]
-
My reaction mixture turned a dark color. Is this normal? A change in color is common in CuAAC reactions, often appearing as a yellow, green, or brown solution. However, the formation of a red or purple precipitate could indicate the formation of copper acetylide complexes, which might suggest catalyst deactivation or solubility issues.[17] Ensuring proper ligand complexation and solvent choice can help mitigate this.
References
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1-Ethynyl-4-dodecyloxybenzene" Reactions.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010).
- Mariani, A., Russell, D. A., & Sutherland, J. D. (2017). Tuning the reactivity of nitriles using Cu(ii)
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).
- ResearchGate. (2016).
- ResearchGate. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction.
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010).
- El-Mekabaty, A., & El-Faham, A. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed.
- Bakherad, M., Keivanloo, A., & Samangooei, S. (2019).
- Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.
- baseclick. (n.d.). Protocols.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Synvenio. (n.d.). Click reagents.
- Beilstein Journals. (n.d.). Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)
- BenchChem. (2025). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide.
- ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
- Das, J., Das, E., Jana, S., Addy, P. S., Anoop, A., & Basak, A. (2015). Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study.
- Das, J., Das, E., Jana, S., Addy, P. S., Anoop, A., & Basak, A. (2016).
- Sallio, R., Payard, P.-A., Pakulski, P., Diachenko, I., Fabre, I., Berteina-Raboin, S., Colas, C., Ciofini, I., Grimaud, L., & Gillaizeau, I. (2021). Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. RSC Publishing.
- ACS Publications. (2024). A Copper-Mediated Radical α-Heteroarylation of Nitriles with Azobis(alkylcarbonitriles).
- Reddit. (2025).
- BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds.
- Conroy, P. J., & El-Sagheer, A. H. (2025).
- Taylor & Francis. (n.d.). Full article: Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.
- RSC Publishing. (n.d.). A mild hydration of nitriles catalysed by copper(ii)
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Alfa Chemistry. (n.d.). CuAAC Click Reaction.
- PubMed. (2024).
- BOC Sciences. (n.d.).
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- ResearchGate. (n.d.). 3-(Prop-2-yn-1-yloxy)phthalonitrile.
- PubChem. (n.d.). 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO).
- Wikipedia. (n.d.). Click chemistry.
- BOC Sciences. (n.d.). Common Click Chemistry Reactions.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]
- 12. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]
- 13. A mild hydration of nitriles catalysed by copper(ii) acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocols [baseclick.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Preventing degradation of the alkyne group in 3-(Prop-2-yn-1-yloxy)benzonitrile
Welcome to the technical support center for 3-(Prop-2-yn-1-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile molecule. My aim is to equip you with the knowledge to anticipate and prevent the degradation of the crucial terminal alkyne functionality, ensuring the integrity and success of your experiments.
Introduction: The Challenge of the Terminal Alkyne
3-(Prop-2-yn-1-yloxy)benzonitrile is a valuable building block, particularly in the fields of medicinal chemistry and materials science. Its utility is largely derived from the terminal alkyne group, a gateway to a multitude of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira couplings, and various derivatizations of the acetylenic proton.
However, the very reactivity that makes this functional group so useful also renders it susceptible to degradation under certain experimental conditions. The primary challenge lies in preventing unwanted side reactions of the terminal alkyne, which can lead to impurities, reduced yields, and ambiguous results. This guide will focus on the most common degradation pathways and provide actionable strategies to maintain the structural integrity of your compound.
Troubleshooting Guide: Diagnosing and Solving Experimental Issues
This section is formatted as a series of common problems encountered in the lab, their probable causes, and recommended solutions.
Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my starting material is being consumed faster than expected.
Probable Cause: You are likely observing oxidative homocoupling of the terminal alkyne, also known as Glaser-Hay coupling.[1][2][3] This reaction results in the formation of a 1,3-diyne dimer. It is most commonly catalyzed by copper salts (even trace amounts) in the presence of an oxidant, which is typically atmospheric oxygen.[2] Many reaction setups, especially those involving copper-catalyzed reactions like Sonogashira coupling or click chemistry, are prone to this side reaction if not properly controlled.[4][5]
Recommended Solutions:
-
Implement an Inert Atmosphere: The most critical step to prevent oxidative homocoupling is the rigorous exclusion of oxygen.[5]
-
Before starting your reaction, thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assemble your reaction glassware while it is still hot from the oven and allow it to cool under a positive pressure of inert gas.
-
Maintain a gentle flow of inert gas over the reaction mixture for the entire duration of the experiment.
-
-
Copper-Free Conditions: If your desired reaction does not explicitly require copper, ensure your glassware and reagents are free from copper contamination. If you are performing a Sonogashira coupling, consider using a copper-free protocol.[6]
-
Slow Addition of Alkyne: In some cases, adding the 3-(prop-2-yn-1-yloxy)benzonitrile solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
Use of Reductants (in specific cases): For certain applications like bioconjugation, the addition of a reducing agent can help maintain the copper catalyst in the Cu(I) oxidation state and minimize oxidative processes.[7]
Issue 2: My NMR spectrum shows a decrease in the signal for the acetylenic proton and the appearance of new, complex signals in the aliphatic region.
Probable Cause: This could be due to a few possibilities depending on your reaction conditions:
-
Base-Catalyzed Isomerization: If you are using a strong base, you may be causing the terminal alkyne to isomerize to an internal alkyne or an allene.[8][9] This is particularly relevant if the base is strong enough to deprotonate the propargylic protons.
-
Acid-Catalyzed Hydration: In the presence of strong acid and water, the terminal alkyne can undergo hydration to form a methyl ketone.[10][11][12][13] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[12][13][14]
Recommended Solutions:
-
For Basic Conditions:
-
Choice of Base: If deprotonation of the alkyne is not the intended reaction, use a milder, non-nucleophilic base. If deprotonation is required for a subsequent step, ensure the temperature is kept low and the reaction time is minimized to prevent isomerization.
-
Protecting Groups: For multi-step syntheses where the alkyne needs to be preserved during a basic step, consider protecting the terminal alkyne as a silyl alkyne (e.g., with trimethylsilyl chloride). This protecting group can be easily removed later.
-
-
For Acidic Conditions:
-
Anhydrous Conditions: If your reaction must be run under acidic conditions, ensure that all reagents and solvents are scrupulously dried to prevent hydration.
-
Alternative Catalysts: Explore alternative, non-acidic catalysts for your desired transformation if possible.
-
Issue 3: I am attempting a reaction at the nitrile group, but I am getting a complex mixture of products, including some where the alkyne seems to have reacted.
Probable Cause: While the nitrile group and the propargyl ether are generally stable, harsh reaction conditions can lead to their degradation.
-
Nitrile Hydrolysis: Strong acidic or basic conditions, especially at elevated temperatures, can hydrolyze the nitrile group to a carboxylic acid or a primary amide intermediate.[15][16][17][18][19]
-
Ether Cleavage: While less common, the aryl propargyl ether linkage can be cleaved under strongly acidic conditions or with specific Lewis acids.[20][21][22][23][24]
Recommended Solutions:
-
Milder Reaction Conditions: Whenever possible, opt for milder, more selective reagents for transformations involving the nitrile group.
-
Protecting Groups: If harsh conditions are unavoidable, consider a synthetic route where the alkyne-containing side chain is introduced after the nitrile transformation is complete.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(Prop-2-yn-1-yloxy)benzonitrile?
A1: To ensure long-term stability, 3-(prop-2-yn-1-yloxy)benzonitrile should be stored in a cool, dark, and dry place. A refrigerator or freezer at -20°C is ideal. It should be stored under an inert atmosphere (argon or nitrogen) to prevent slow, long-term oxidative degradation. Ensure the container is tightly sealed to prevent moisture ingress.
Q2: How can I check the purity of my 3-(Prop-2-yn-1-yloxy)benzonitrile before use?
A2: The purity can be readily assessed by a combination of standard analytical techniques:
-
¹H NMR Spectroscopy: This is the most informative method. Look for the characteristic acetylenic proton signal (a triplet) around 2.5 ppm and the propargylic protons (a doublet) around 4.7 ppm. The absence of significant impurities, particularly the symmetrical 1,3-diyne byproduct, is crucial.
-
¹³C NMR Spectroscopy: The sp-hybridized carbons of the alkyne will appear around 75-80 ppm.[25]
-
HPLC Analysis: A reverse-phase HPLC method can provide a quantitative measure of purity. The homocoupled dimer, being more nonpolar, will have a longer retention time.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Q3: I'm performing a click reaction (CuAAC). How can I maximize my yield and avoid byproducts?
A3: The key to a successful click reaction is to minimize the oxidative homocoupling of your alkyne.
-
Inert Atmosphere: As detailed in the troubleshooting guide, rigorously exclude oxygen from your reaction.
-
Ligands: Use a copper-coordinating ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), which helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
In Situ Reduction: Often, a reducing agent like sodium ascorbate is added to the reaction mixture to reduce any Cu(II) species to the active Cu(I) catalyst in situ.
Q4: Can the alkyne group polymerize?
A4: While not as common under typical synthetic conditions, terminal alkynes can undergo polymerization, often initiated by certain transition metal catalysts or radical initiators at elevated temperatures. Sticking to well-established protocols and avoiding excessive heat for prolonged periods should prevent this.
Experimental Protocols
Protocol 1: Quality Control Analysis of 3-(Prop-2-yn-1-yloxy)benzonitrile via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(prop-2-yn-1-yloxy)benzonitrile and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of the key signals:
-
Acetylenic proton (≡C-H): ~2.5 ppm (triplet)
-
Propargylic protons (-O-CH₂-C≡): ~4.7 ppm (doublet)
-
Aromatic protons: ~7.0-7.5 ppm (multiplets)
-
-
Integrate the signals. The ratio of the integrations should correspond to the number of protons (1H for the alkyne, 2H for the propargylic CH₂, and 4H for the aromatic protons).
-
Carefully examine the baseline for any unexpected signals that might indicate impurities, such as the dimer byproduct.
-
Protocol 2: General Procedure for a Small-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Alkyne Degradation
-
Reagent Preparation: Prepare stock solutions of your azide component, 3-(prop-2-yn-1-yloxy)benzonitrile, sodium ascorbate, and copper(II) sulfate pentahydrate in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Degassing: Degas each stock solution and the reaction solvent by bubbling argon or nitrogen through them for at least 20 minutes.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, add the azide solution, the 3-(prop-2-yn-1-yloxy)benzonitrile solution, and the reaction solvent.
-
Inert Atmosphere: Seal the vial with a septum and purge the headspace with argon or nitrogen for 5 minutes.
-
Initiation: Sequentially add the sodium ascorbate solution followed by the copper(II) sulfate solution via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a small amount of water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by column chromatography on silica gel.
Visualizations
Caption: Degradation pathways of 3-(prop-2-yn-1-yloxy)benzonitrile.
Caption: Recommended workflow for using the target compound.
References
-
Khan Academy. (n.d.). Hydration of alkynes. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, June). Base‐catalyzed isomerization of terminal alkynes. Retrieved February 15, 2026, from [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved February 15, 2026, from [Link]
-
Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Alkyne zipper reaction. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes. Retrieved February 15, 2026, from [Link]
-
Chad's Prep. (2018, March 12). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization [Video]. YouTube. [Link]
-
Liu, Z., et al. (2016). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PMC. [Link]
-
Semantic Scholar. (2003). Sonogashira coupling reaction with diminished homocoupling. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, January 15). Sonogashira coupling. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
-
Professor Dave Explains. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved February 15, 2026, from [Link]
-
StudySmarter. (2023, October 14). Alkyne Reactions: Coupling, Polymerisation, Examples. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkynes. Retrieved February 15, 2026, from [Link]
- Xiao, X., et al. (2020). Selective C–C coupling of terminal alkynes under an air atmosphere without base over Cu–NX–C catalysts. New Journal of Chemistry, 44(47), 20993–20998.
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Ether cleavage. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Addition Reaction of Alkynes. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved February 15, 2026, from [Link]
-
Amanote Research. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-I-Pr)4/MXn/Mg. Retrieved February 15, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved February 15, 2026, from [Link]
-
Khan Academy. (n.d.). Preparation of alkynes. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 16). 10.8: Alkynes. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved February 15, 2026, from [Link]
-
Zhang, J., et al. (2016). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC. [Link]
-
ACS Publications. (2006). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry. [Link]
- Rakshit, S., et al. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.
-
Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, January 12). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved February 15, 2026, from [Link]
-
ACS Combinatorial Science. (2017). Development of Solid-Supported Glaser–Hay Couplings. Retrieved February 15, 2026, from [Link]
-
Quora. (2016, October 11). Why are alkynes more kinetically stable than alkenes? Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
CSUN Chemistry. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved February 15, 2026, from [Link]
-
Quora. (2020, November 6). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Dimerization of Alkynes and Alkenes. Retrieved February 15, 2026, from [Link]
-
Wiley-VCH. (n.d.). Dimerization of Alkynes and Alkenes. Retrieved February 15, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 22. Ether cleavage - Wikipedia [en.wikipedia.org]
- 23. (PDF) Selective Cleavage of Allyl and Propargyl Ethers to [research.amanote.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Alkynes | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
Comparison Guide: Spectroscopic Elucidation of 3-(Prop-2-yn-1-yloxy)benzonitrile
Executive Summary: The "Clickable" Scaffold
3-(Prop-2-yn-1-yloxy)benzonitrile is a bifunctional building block frequently used in medicinal chemistry and materials science. It serves as a critical intermediate for "click chemistry" (CuAAC reactions) due to its terminal alkyne, while the nitrile group provides a handle for further transformation into tetrazoles, amides, or amines.
Purpose of this Guide: This document provides a technical comparison of the NMR spectral features of 3-(prop-2-yn-1-yloxy)benzonitrile against its precursor (3-hydroxybenzonitrile) and its regioisomer (4-(prop-2-yn-1-yloxy)benzonitrile). It establishes a self-validating protocol for confirming structural identity, focusing on the diagnostic long-range couplings of the propargyl ether moiety.
Comparative Analysis: Target vs. Alternatives
To ensure structural integrity, one must distinguish the target molecule from its starting material and its symmetric isomer.
Table 1: Spectral Fingerprint Comparison ( , 400 MHz)
| Feature | Target: 3-(Prop-2-yn-1-yloxy)benzonitrile | Precursor: 3-Hydroxybenzonitrile | Isomer: 4-(Prop-2-yn-1-yloxy)benzonitrile |
| Aliphatic Region | Distinct Propargyl Pattern: | Empty (No aliphatic signals) | Identical Propargyl Pattern: |
| Exchangeable Protons | None | Broad Singlet: | None |
| Aromatic Symmetry | Asymmetric (ABCD): Complex 4-signal pattern. | Asymmetric (ABCD): Complex 4-signal pattern. | Symmetric (AA'BB'): Two distinct doublets (roofing effect). |
| 13C Nitrile Shift | |||
| 13C Ipso Carbon |
Key Insight: The disappearance of the broad phenolic -OH singlet and the appearance of the propargyl doublet/triplet pair confirms the alkylation. The aromatic splitting pattern (ABCD vs AA'BB') confirms the meta substitution vs para substitution.
Detailed Spectral Interpretation
A. 1H NMR Analysis (Proton)
The spectrum is defined by two distinct regions: the aliphatic propargyl ether and the aromatic ring.
1. The Propargyl Ether Signature (Diagnostic)
The propargyl group (
-
4.75 ppm (Doublet, 2H,
Hz): These are the methylene protons ( ) adjacent to the oxygen. They are deshielded by the electronegative oxygen. They appear as a doublet not because of a neighbor on the adjacent carbon (there is none), but due to long-range coupling across the triple bond to the terminal alkyne proton. -
2.55 ppm (Triplet, 1H,
Hz): This is the terminal acetylenic proton ( ). It appears as a triplet because it couples to the two methylene protons ( ).-
Note: In lower resolution instruments (300 MHz), this triplet may appear as a broad singlet, but 400+ MHz clearly resolves the triplet.
-
2. The Aromatic Region (1,3-Disubstitution)
The benzene ring has four non-equivalent protons, creating an ABCD system:
-
7.40 ppm (Multiplet/Triplet-like):
(meta to both substituents). Often appears as a pseudo-triplet due to similar coupling constants ( ) to and . -
7.25 - 7.30 ppm (Multiplet):
(para to ether, ortho to CN) and (ortho to ether, para to CN). -
7.15 - 7.20 ppm (Singlet-like/Narrow Multiplet):
. This proton is isolated between the ether and nitrile groups. It shows only small meta-couplings ( ), making it appear as a narrow peak.
B. 13C NMR Analysis (Carbon)
-
157.5 ppm (
): The most deshielded signal, confirming the ether linkage. -
118.5 ppm (
): Characteristic nitrile peak. Often lower intensity due to lack of NOE enhancement and long relaxation times ( ). -
77.8 ppm (
): Internal alkyne carbon. -
76.5 ppm (
): Terminal alkyne carbon. -
56.2 ppm (
): Methylene carbon.
Experimental Protocol: Synthesis & Validation
Workflow Diagram
The following diagram illustrates the synthesis and decision logic for validating the product.
Caption: Synthesis workflow and NMR-based logic tree for product validation.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve ~10 mg of the isolated oil/solid in 0.6 mL of Chloroform-d (
) . -
Note: If the sample is not fully soluble, DMSO-
is a viable alternative, but chemical shifts will migrate slightly (OH protons in precursor will become sharp doublets/singlets in DMSO).
-
-
Acquisition Parameters:
-
1H NMR: Minimum 16 scans. Spectral width -1 to 12 ppm.
-
13C NMR: Minimum 512 scans (due to low sensitivity of quaternary carbons). Delay time (
) set to 2-3 seconds to ensure relaxation of the nitrile carbon.
-
-
Validation Criteria (Self-Check):
-
Integration Check: Normalize the propargyl methylene doublet (
4.75) to 2.00.[1] -
Pass: The aromatic region must integrate to 4.00 (
0.1) and the alkyne triplet to 1.00 ( 0.05). -
Fail: If the aromatic region integrates to <4.00 relative to the methylene, residual solvent or propargyl bromide excess is present.
-
Structural Elucidation Logic
The following diagram details the specific connectivity proofs derived from the spectral data.
Caption: Logic flow for assigning structural fragments from raw NMR signals.
References
-
Synthesis and Characterization of Propargyl Ethers: Efe, C., Lykakis, I. N., & Stratakis, M. (2013). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Chemical Communications, 49, Supporting Information. [Link] (Provides general protocols and shift data for aryl propargyl ethers).
-
NMR Data for 3-Hydroxybenzonitrile (Precursor): National Institute of Standards and Technology (NIST). Benzonitrile, 3-hydroxy-.[2][3][4] NIST Chemistry WebBook, SRD 69. [Link]
-
General NMR Coupling Constants (Propargyl Systems): Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link] (Authoritative source for long-range alkyne coupling constants).
Sources
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(Prop-2-yn-1-yloxy)benzonitrile
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Prop-2-yn-1-yloxy)benzonitrile. As direct experimental data for this specific molecule is not widely available in public spectral libraries[1], this document serves as a predictive guide for researchers, analytical chemists, and drug development professionals. By dissecting the molecule into its core functional groups—an aromatic ether, a benzonitrile, and a propargyl moiety—we can forecast the primary fragmentation pathways based on established mass spectrometry principles. This guide compares these predicted pathways with those of a structurally related alternative, 3-(propyloxy)benzonitrile, to highlight the diagnostic value of specific fragment ions. A detailed experimental protocol for acquiring EI-MS data is also provided, grounding theoretical predictions in practical application.
Introduction: The Analytical Challenge
3-(Prop-2-yn-1-yloxy)benzonitrile is a multifunctional organic compound featuring a cyano-substituted aromatic ring linked to a propargyl group via an ether bond. Such structures are valuable scaffolds in synthetic and medicinal chemistry. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of small, volatile molecules, providing a reproducible fragmentation "fingerprint."[2] Understanding the fragmentation behavior of 3-(Prop-2-yn-1-yloxy)benzonitrile is crucial for its unambiguous identification in complex reaction mixtures, metabolite screening, or quality control workflows.
This guide moves beyond a simple listing of potential fragments. It explains the causal mechanisms—the radical and charge site-initiated cleavages—that drive the dissociation of the molecular ion, providing a robust framework for interpreting the resulting mass spectrum.
Molecular Structure and Energetic Considerations
The molecular structure of 3-(Prop-2-yn-1-yloxy)benzonitrile (Molecular Formula: C₁₀H₇NO, Monoisotopic Mass: 157.05 Da[1]) contains several bonds of varying strengths, which dictates the fragmentation cascade under high-energy (70 eV) electron ionization.
-
Aromatic System: The benzene ring provides significant stability, suggesting that the molecular ion (M•+) should be readily observable.[3][4]
-
Ether Linkage (Ar-O-CH₂): Ether linkages are common sites for fragmentation. Cleavage can occur at the Ar-O bond or the O-CH₂ bond. Radical site-initiated fragmentation, often called α-cleavage, is a dominant process for ethers.[5]
-
Propargyl Group (-CH₂-C≡CH): The C-C bond beta to the triple bond is susceptible to cleavage. More importantly, the bond between the ether oxygen and the propargyl methylene group (O-CH₂) is an "allylic-type" or, more accurately, a "propargylic" position. Cleavage of this bond results in a resonance-stabilized propargyl cation, an energetically favorable process.[6]
Predicted Fragmentation Pathways
Upon electron ionization, the 3-(Prop-2-yn-1-yloxy)benzonitrile molecule will form an energetically unstable molecular ion (M•+) at m/z 157 . This ion will then undergo several competing fragmentation reactions.
Pathway A: Propargylic Cleavage (α-Cleavage to Oxygen)
This is predicted to be a major fragmentation pathway. The cleavage is initiated by the radical cation on the ether oxygen, leading to the homolytic cleavage of the adjacent C-O bond.[7][5] This fragmentation is highly favored as it leads to the formation of the stable, resonance-stabilized propargyl cation.
-
[M]•+ → [C₃H₃]⁺ + [M-C₃H₃]•
-
Fragment Ion: Propargyl Cation, m/z 39 . This is a highly diagnostic peak for the propargyl moiety.
-
Neutral Loss: 3-cyanophenoxy radical.
-
Pathway B: Benzylic-type Cleavage
Cleavage of the bond beta to the aromatic ring is a characteristic fragmentation for aromatic ethers.[3][4] This involves the cleavage of the O-CH₂ bond, leading to the formation of a 3-cyanophenoxy cation.
-
[M]•+ → [C₇H₄NO]⁺ + [C₃H₃]•
-
Fragment Ion: 3-cyanophenoxy cation, m/z 118 .
-
Neutral Loss: Propargyl radical.
-
Pathway C: Aryl Ether Bond Cleavage
Direct cleavage of the aromatic carbon to ether oxygen bond (Ar-O) can also occur.
-
[M]•+ → [C₆H₄CN]⁺ + [C₃H₃O]•
-
Fragment Ion: Cyanophenyl cation, m/z 102 .
-
Neutral Loss: Propargyloxy radical.
-
Pathway D: Secondary Fragmentation of the Benzonitrile Core
The benzonitrile functional group itself has a characteristic fragmentation pattern, primarily the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[8][9] This loss can occur from the molecular ion or any fragment ion containing the benzonitrile structure.
-
From m/z 102: [C₆H₄CN]⁺ → [C₅H₄]⁺ + HCN
-
From m/z 157: [M]•+ → [C₉H₆O]•+ + HCN
-
Fragment Ion: m/z 130 .
-
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways of 3-(Prop-2-yn-1-yloxy)benzonitrile.
Summary of Predicted Fragments
The table below summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the fragmentation mechanism responsible for their formation.
| Predicted m/z | Ion Structure/Formula | Proposed Fragmentation Mechanism | Diagnostic Value |
| 157 | [C₁₀H₇NO]•+ | Molecular Ion | Confirms molecular weight. |
| 118 | [C₇H₄NO]⁺ | Pathway B: Cleavage of O-CH₂ bond (Benzylic-type) | Indicates the cyanophenoxy moiety. |
| 102 | [C₆H₄CN]⁺ | Pathway C: Cleavage of Ar-O bond | Confirms the benzonitrile structure. |
| 76 | [C₅H₄]⁺ | Pathway D: Loss of HCN from m/z 102 | Characteristic of benzonitrile fragmentation. |
| 39 | [C₃H₃]⁺ | Pathway A: α-Cleavage (Propargylic) | Highly diagnostic for the propargyl group. |
Comparative Analysis: 3-(Prop-2-yn-1-yloxy)benzonitrile vs. 3-(propyloxy)benzonitrile
To underscore the utility of this predictive analysis, we compare the expected fragmentation of our target compound with its saturated analog, 3-(propyloxy)benzonitrile.
-
3-(propyloxy)benzonitrile (MW = 161 Da):
-
Molecular Ion: m/z 161.
-
α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) would be the most favorable α-cleavage, resulting in a prominent peak at m/z 132 ([M-29]⁺). This is in stark contrast to the loss of a propargyl radical.
-
McLafferty Rearrangement: This molecule possesses a γ-hydrogen on the propyl chain relative to the aromatic ring/ether oxygen. A McLafferty-type rearrangement could occur, leading to the elimination of a neutral propene molecule (42 Da) and the formation of a 3-cyanophenol radical cation at m/z 119 .[11][12][13] 3-(Prop-2-yn-1-yloxy)benzonitrile cannot undergo this rearrangement due to the lack of a γ-hydrogen and the sp-hybridized carbons.
-
Key Differentiator: The absence of the m/z 39 peak and the presence of prominent peaks at m/z 132 and m/z 119 would clearly distinguish the saturated analog from the propargyl ether.
-
This comparison demonstrates how specific fragmentation pathways, particularly the formation of the m/z 39 ion and the inability to undergo a McLafferty rearrangement, serve as powerful diagnostic tools to confirm the presence of the propargyl group.
Recommended Experimental Protocol: GC-EI-MS
This protocol outlines a self-validating system for acquiring a standard, high-quality mass spectrum of the title compound.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum suitable for library matching and structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of 3-(Prop-2-yn-1-yloxy)benzonitrile in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column. The choice of solvent ensures compatibility with standard GC injection techniques.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Rationale: Split injection prevents column overloading and ensures sharp chromatographic peaks. The temperature is high enough to ensure rapid volatilization without causing thermal degradation.
-
Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Rationale: A non-polar column separates compounds primarily by boiling point and is a robust choice for general-purpose analysis of semi-volatile organic molecules.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Rationale: This temperature program provides good separation from potential impurities and ensures the compound elutes as a sharp peak in a reasonable timeframe.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Rationale: 70 eV is the universal standard for EI-MS.[2] It provides sufficient energy to induce reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST).
-
Source Temperature: 230 °C.
-
Rationale: This temperature prevents condensation of the analyte in the source while minimizing thermal degradation.
-
Mass Range: Scan from m/z 35 to 350.
-
Rationale: This range comfortably covers the molecular ion (m/z 157) and all predicted low-mass fragments (like m/z 39) while avoiding interference from carrier gas ions at very low masses.
-
Acquisition Mode: Full Scan.
-
Conclusion
While lacking a reference spectrum, a robust and detailed prediction of the mass spectral fragmentation of 3-(Prop-2-yn-1-yloxy)benzonitrile can be constructed from fundamental principles. The analysis predicts a prominent molecular ion at m/z 157 and several characteristic fragment ions. The most diagnostic of these is the propargyl cation at m/z 39 , which serves as a definitive marker for the propargyl ether moiety. Other key fragments at m/z 118, 102, and 76 provide strong evidence for the cyanophenyl ether core. By comparing these expected fragments with those of a saturated analog, the unique structural information provided by the mass spectrum becomes evident. This guide provides researchers with the theoretical foundation and practical methodology to confidently identify and characterize this compound and related structures.
References
-
MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. [Link]
-
GCMS Section 6.13 - Whitman College. [Link]
-
MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
General Fragmentation Modes - University of Calicut. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - RSC Publishing. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - METABOLOMICS. [Link]
-
Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed. [Link]
-
Mass Spectrometry: Fragmentation - University of Arizona. [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC. [Link]
-
McLafferty Rearrangement - Veer Surendra Sai University of Technology. [Link]
-
McLafferty Rearrangement - University of Calicut. [Link]
-
Msc alcohols, phenols, ethers - Slideshare. [Link]
-
McLafferty rearrangement - Wikipedia. [Link]
-
McLafferty Rearrangement - Chemistry Steps. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) - PubChemLite. [Link]
-
mass spectra - fragmentation patterns - Chemguide. [Link]
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - NIH. [Link]
-
Vibrational spectra of 2-cyanophenol cation studied by the mass analyzed threshold ionization technique - ScienceDirect. [Link]
-
Benzonitrile - NIST WebBook. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra - Sam Houston State University. [Link]
-
3-(Prop-2-yn-1-yloxy)phthalonitrile - ResearchGate. [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. [Link]
-
Mass Spectrometry and Free Radicals - University of Victoria. [Link]
-
3-(Propan-2-yloxy)benzonitrile - PubChem. [Link]
-
Mass Spectrometry of Aliphatic Ethers - YouTube. [Link]
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]
-
NIST library spectra, structure and molecule of the compound... - ResearchGate. [Link]
-
Benzonitrile - NIST WebBook. [Link]
-
Mass Spectrometry: Fragmentation Patterns - Scribd. [Link]
-
MS Fragmentation - OpenOChem Learn. [Link]
-
Benzonitrile - NIST WebBook. [Link]
-
3-(Prop-2-yn-1-yloxy)phthalonitrile - USC Research Bank. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - LCGC International. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in - University of Nebraska-Lincoln. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - ResearchGate. [Link]
Sources
- 1. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzonitrile [webbook.nist.gov]
- 11. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Assessment of 3-(Prop-2-yn-1-yloxy)benzonitrile by HPLC and GC-MS
In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity assessment of 3-(Prop-2-yn-1-yloxy)benzonitrile, a versatile building block in organic synthesis.
This document is crafted for researchers, analytical scientists, and quality control professionals. It moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to purity determination.
The Analytical Challenge: 3-(Prop-2-yn-1-yloxy)benzonitrile
3-(Prop-2-yn-1-yloxy)benzonitrile is an aromatic compound featuring a nitrile group and a propargyl ether moiety. These functional groups make it a valuable precursor in the synthesis of more complex molecules. However, its synthesis can lead to various impurities, including starting material residues, isomers, or by-products from side reactions. An effective analytical method must be able to separate, identify, and quantify the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds. It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Principle of Separation: Reversed-Phase HPLC
For a moderately polar compound like 3-(Prop-2-yn-1-yloxy)benzonitrile, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The aromatic ring and the propargyl group contribute to the compound's hydrophobicity, allowing for excellent retention and resolution on a C18 column.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC System with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
3-(Prop-2-yn-1-yloxy)benzonitrile reference standard
-
Volumetric flasks, vials, and syringes
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides appropriate hydrophobicity for retaining and separating the analyte from potential polar and non-polar impurities. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier; its increasing concentration elutes the analyte and impurities. |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B | A gradient elution is crucial for resolving compounds with a range of polarities and ensuring that any highly retained impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection | UV at 254 nm | The benzonitrile moiety contains a chromophore that absorbs UV light, allowing for sensitive detection. 254 nm is a common wavelength for aromatic compounds. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(Prop-2-yn-1-yloxy)benzonitrile sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: Purity is typically calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks and multiplied by 100.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1] It is an excellent technique for volatile and thermally stable compounds.[2]
Principle of Analysis
In GC, a vaporized sample is swept by an inert carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column.[1] As each separated component elutes from the column, it enters the mass spectrometer. There, molecules are ionized (typically by electron impact, EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a "molecular fingerprint" for identification.[3]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., quadrupole).
Reagents and Materials:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Helium (carrier gas, high purity)
-
3-(Prop-2-yn-1-yloxy)benzonitrile reference standard
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for separating a wide range of semi-polar aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks, which is ideal for purity analysis where the main component is in high concentration. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The temperature program allows for the separation of volatile impurities at the beginning of the run and ensures the elution of the main analyte and less volatile impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they pass from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification of impurities. |
| Mass Range | m/z 40-400 | This range covers the molecular ion of the analyte (C10H7NO, MW=157.17) and its expected fragments, as well as potential lower and higher molecular weight impurities. |
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in dichloromethane.
-
Perform a serial dilution to obtain a working solution of about 10 µg/mL.
-
Transfer the solution to a GC vial.
Data Analysis: The Total Ion Chromatogram (TIC) is used for purity assessment by area percentage. The mass spectrum of each peak is used to identify the compound by comparing the fragmentation pattern with a spectral library (e.g., NIST) or by manual interpretation.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity assessment.
Method Validation: Ensuring Trustworthy Results
For use in a regulated environment, any analytical method must be validated to prove it is suitable for its intended purpose.[4] The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R2) and regulatory bodies like the FDA.[4][5][6]
Key Validation Parameters:
| Parameter | HPLC Approach | GC-MS Approach |
| Specificity | Analyze blank, placebo, and spiked samples. Peak purity analysis using DAD is essential. | Analyze blank and spiked samples. Specificity is inherent due to the uniqueness of mass spectra. |
| Linearity | Analyze a series of at least five concentrations across the desired range. Plot peak area vs. concentration. | Analyze a series of at least five concentrations. Plot peak area from the TIC vs. concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels. | Perform recovery studies similar to HPLC. |
| Precision | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the linearity curve.[3] | Determined by signal-to-noise ratio (typically 10:1) using extracted ion chromatograms for higher sensitivity. |
| Robustness | Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | Deliberately vary parameters like oven ramp rate (±10%), flow rate (±10%), and injector temperature (±10°C). |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals, the nature of potential impurities, and available resources.
| Feature | HPLC-UV | GC-MS | Verdict for this Application |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Well-suited for 3-(Prop-2-yn-1-yloxy)benzonitrile. | Requires analyte to be volatile and thermally stable. The target compound is likely suitable. | Both are suitable. HPLC is a safer bet if thermal stability is unknown or if non-volatile impurities (e.g., salts, polymers) are expected. |
| Impurity Identification | Identification is based on retention time comparison with known standards. DAD offers some spectral information but is not definitive. | Provides definitive structural information from mass spectra, allowing for the identification of unknown impurities via library searching.[3] | GC-MS is superior. The ability to identify unknowns is a significant advantage during process development and for building a comprehensive impurity profile. |
| Sensitivity | Good sensitivity, especially with UV-active compounds. | Generally higher sensitivity, especially in Selected Ion Monitoring (SIM) mode, which can be used to quantify trace-level impurities. | GC-MS often has an edge, particularly for targeted trace analysis. |
| Quantitation | Highly reproducible and considered the "gold standard" for quantitative purity analysis in pharmaceuticals. | Excellent for quantitation, but the response can be more variable between different compounds in the TIC. | HPLC is traditionally preferred for routine QC. Its reproducibility for purity assays is well-established. |
| Speed & Throughput | Run times are typically 15-30 minutes. | Run times are comparable, often in the 15-30 minute range. | Comparable. Method development time may be slightly longer for HPLC to optimize the mobile phase gradient. |
| Cost & Complexity | Lower initial instrument cost and less complex maintenance. | Higher instrument cost and requires more specialized maintenance (e.g., vacuum system, ion source cleaning). | HPLC is more cost-effective for routine quality control labs. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and validatable techniques for assessing the purity of 3-(Prop-2-yn-1-yloxy)benzonitrile. The optimal choice is dictated by the stage of development and the analytical objective.
-
For routine quality control, release testing, and stability studies, HPLC-UV is the recommended workhorse. It is robust, cost-effective, and provides highly precise and accurate quantitative data, which is the primary requirement for these applications.[7]
-
For impurity profiling, process development, and structural elucidation of unknown impurities, GC-MS is the superior technique. Its ability to provide mass spectral data for definitive identification is invaluable for understanding the reaction chemistry and ensuring the comprehensive characterization of the compound.
In a comprehensive drug development program, these techniques are best used orthogonally. HPLC would be the primary method for quantitative purity determination, while GC-MS would be employed to identify any significant unknown peaks observed in the HPLC chromatogram, providing a complete and scientifically sound assessment of the purity of 3-(Prop-2-yn-1-yloxy)benzonitrile.
References
-
ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]
-
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
FDA. FDA Guidance on Analytical Method Validation. Scribd. Available from: [Link]
-
Phenomenex. How Does GC-MS Work and Its Principle Explained. Available from: [Link]
-
Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. scribd.com [scribd.com]
Technical Guide: Cross-Reactivity Profiling of 3-(Prop-2-yn-1-yloxy)benzonitrile Conjugates
Executive Summary
The integration of 3-(Prop-2-yn-1-yloxy)benzonitrile (3-PYBN) into biomolecular scaffolds represents a strategic shift in bioorthogonal labeling. Unlike standard aliphatic alkyne tags (e.g., EdU, propargylglycine), 3-PYBN utilizes an aryl-alkyne-nitrile architecture. This dual-functionality offers a distinct advantage: the nitrile group (-CN) acts as a high-intensity Raman reporter in the cellular "silent region" (1800–2800 cm⁻¹), while the terminal alkyne serves as a compact handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
However, the introduction of the aromatic moiety alters the physicochemical profile of the conjugate, necessitating rigorous cross-reactivity profiling. This guide objectively compares 3-PYBN against standard alternatives and details the protocols required to validate its specificity in complex proteomes.
Chemical Architecture & Mechanism
To understand cross-reactivity, we must first deconstruct the probe's reactivity profile compared to its aliphatic counterparts.
-
The Alkyne Handle (Prop-2-yn-1-yloxy): A terminal alkyne ether. It is generally bioorthogonal but requires Cu(I) catalysis for conjugation.[1]
-
The Nitrile Reporter (Benzonitrile): Provides a sharp vibrational signature (~2230 cm⁻¹) enhanced by the aromatic ring's polarizability.
-
The Scaffold (Benzene Ring): This is the primary source of physical cross-reactivity. It increases the logP (lipophilicity) compared to aliphatic linkers, potentially leading to non-specific hydrophobic interactions with albumin or lipid membranes.
Diagram: Probe Functionality & Reactivity Logic
Caption: Functional decomposition of 3-PYBN showing the trade-off between signal enhancement (Benzene/Nitrile) and hydrophobicity risks.
Comparative Performance Analysis
The following matrix compares 3-PYBN against the two most common alternatives: Aliphatic Alkynes (e.g., EdU/Hpg) and Strained Cyclooctynes (e.g., DBCO).
Table 1: Performance & Cross-Reactivity Matrix
| Feature | 3-PYBN (Aryl-Nitrile-Alkyne) | Aliphatic Alkyne (e.g., EdU) | Strained Alkyne (e.g., DBCO) |
| Raman Signal Intensity | High (Aromatic enhancement) | Low/Medium (Weak scattering) | Medium |
| Steric Footprint | Small (~160 Da) | Very Small (~80 Da) | Large (>300 Da) |
| Conjugation Chemistry | CuAAC (Copper-catalyzed) | CuAAC (Copper-catalyzed) | SPAAC (Copper-free) |
| Cysteine Cross-Reactivity | Low (Inert to thiols) | Low (Inert to thiols) | High (Reacts with thiols) |
| Hydrophobic Background | Moderate (Aryl ring sticking) | Low (Highly polar) | High (Bulky rings) |
| Cellular Toxicity | Moderate (Requires Copper) | Moderate (Requires Copper) | Low (No Copper) |
| Primary Use Case | Dual-modal Imaging (Raman/Fluorescence) | DNA/RNA Synthesis Tracking | Live Cell Surface Labeling |
Key Insight: Choose 3-PYBN when you need high-sensitivity Raman multiplexing . If your primary concern is absolute zero background in a live-cell environment without fixation, DBCO is superior, albeit with higher thiol cross-reactivity risks [1, 2].
Cross-Reactivity Mechanisms & Mitigation
When using 3-PYBN, "cross-reactivity" manifests in three distinct forms. Understanding these allows for the design of self-validating protocols.
A. Chemical Cross-Reactivity (Thiol-Yne)
While terminal alkynes are generally inert to thiols (cysteine) under physiological conditions, they can react under radical conditions or high pH.
-
Risk:[2] Low.
-
Control: Maintain pH < 8.0 during lysis. Alkylate free cysteines (e.g., Iodoacetamide) before adding the probe if analyzing low-abundance targets.
B. Physical Cross-Reactivity (Hydrophobic Collapse)
The benzene ring in 3-PYBN increases the molecule's hydrophobicity compared to a simple propargyl group.
-
Risk:[2] Moderate. The probe may "stick" to hydrophobic pockets in albumin, membranes, or chaperones (HSP70/90).
-
Control: Use high-stringency washes (1% SDS or 8M Urea) post-conjugation. Perform a Competition Assay (see Protocol 1).
C. Catalyst-Induced Background
The CuAAC reaction requires Copper(I). Incomplete chelation of copper can lead to protein precipitation or oxidation, which mimics "cross-reactivity" in mass spectrometry data.
-
Control: Use a specific ligand (e.g., THPTA or BTTAA) to maintain Cu(I) oxidation state and prevent protein damage [3].
Experimental Protocols
Protocol 1: The "Self-Validating" Competition Assay
This protocol distinguishes between specific binding (target-driven) and non-specific cross-reactivity (hydrophobic sticking).
Materials:
-
Cell Lysate (1 mg/mL)
-
3-PYBN Probe (10 µM)
-
Free Competitor: 3-methoxybenzonitrile (100 µM - 10x excess) or unconjugated 3-PYBN.
-
Click Reagents: Azide-Biotin, CuSO4, TCEP, THPTA.
Workflow:
-
Pre-Incubation: Divide lysate into two aliquots.
-
Sample A: Add DMSO (Vehicle).
-
Sample B: Add 10x Free Competitor (saturates specific binding sites).
-
Incubate 30 min at RT.
-
-
Labeling: Add 3-PYBN Probe (10 µM) to both samples. Incubate 1 hour.
-
Click Reaction: Perform CuAAC with Azide-Biotin (1 hour).
-
Analysis: Run SDS-PAGE and Western Blot (Streptavidin-HRP).
-
Interpretation:
-
Specific Bands: Disappear or significantly fade in Sample B.
-
Cross-Reactive Bands: Remain equally intense in Sample B (indicating non-specific sticking).
-
Protocol 2: Raman Silent Region Background Check
Before biological application, validate the spectral purity of the probe in your specific cell line.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA). Note: Glutaraldehyde causes high autofluorescence and Raman background; avoid if possible.
-
Acquisition: Acquire Raman spectra in the 1800–2800 cm⁻¹ range.[3]
-
Baseline:
-
Negative Control: Cells + Click Reagents (No Probe).
-
Experimental: Cells + Probe + Click Reagents.[5]
-
-
Validation: The Nitrile peak at ~2230 cm⁻¹ should be a sharp, distinct peak. Broad signals in this region indicate non-specific cellular autofluorescence or scattering.
Workflow Visualization
The following diagram outlines the critical decision path for validating 3-PYBN specificity.
Caption: Validation workflow for distinguishing specific probe labeling from hydrophobic cross-reactivity.
References
-
Speers, A. E., & Cravatt, B. F. (2004).[6] Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Agard, N. J., et al. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644-648. Link
-
Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Yamakoshi, H., et al. (2011). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells.[1][5] Journal of the American Chemical Society, 133(16), 6102-6105. Link
-
Chen, W., et al. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Physics Chemistry Chemical Physics, 23, 19058-19069. Link
Sources
- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
